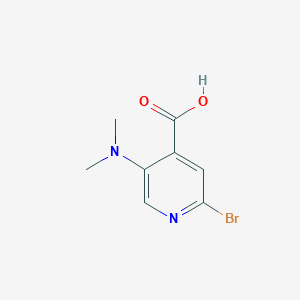
3-(3,6-Dihydro-2H-pyridin-1-ylmethyl)-5-methyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,6-Dihydro-2H-pyridin-1-ylmethyl)-5-methyl-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields of study. This compound is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure.
作用機序
The mechanism of action of 3-(3,6-Dihydro-2H-pyridin-1-ylmethyl)-5-methyl-1,2,4-oxadiazole is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and development of cancer cells and the formation of beta-amyloid plaques in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce the formation of beta-amyloid plaques in the brain, and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 3-(3,6-Dihydro-2H-pyridin-1-ylmethyl)-5-methyl-1,2,4-oxadiazole in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
将来の方向性
There are numerous future directions for the research and development of 3-(3,6-Dihydro-2H-pyridin-1-ylmethyl)-5-methyl-1,2,4-oxadiazole. Some of the potential future directions include:
1. Further investigation of the mechanism of action to optimize its use as a therapeutic agent.
2. Exploration of its potential applications in other fields of study, such as agriculture and materials science.
3. Development of new synthesis methods to improve yield and purity.
4. Investigation of its potential as a drug delivery system.
5. Exploration of its potential as a diagnostic tool for various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in the treatment of various diseases. Its potential applications in scientific research are vast, and there are many future directions for its development and optimization. Further research is needed to fully understand its mechanism of action and optimize its use as a therapeutic agent.
合成法
The synthesis of 3-(3,6-Dihydro-2H-pyridin-1-ylmethyl)-5-methyl-1,2,4-oxadiazole can be achieved through various methods. One of the most common methods is the reaction of 3-(2-bromoethyl)-6-methyl-2-pyridinamine with potassium cyanate in the presence of copper(I) iodide. This method results in the formation of this compound with a yield of up to 90%.
科学的研究の応用
3-(3,6-Dihydro-2H-pyridin-1-ylmethyl)-5-methyl-1,2,4-oxadiazole has a wide range of potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer and Alzheimer's disease. It has been found to inhibit the growth of cancer cells and reduce the formation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease.
特性
IUPAC Name |
3-(3,6-dihydro-2H-pyridin-1-ylmethyl)-5-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-8-10-9(11-13-8)7-12-5-3-2-4-6-12/h2-3H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBHCLIYZQAJQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

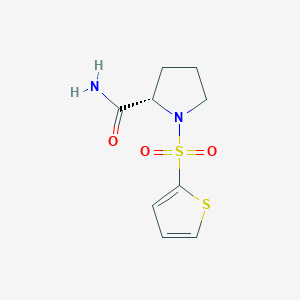
![2-ethyl-3-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-6,7-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-5,8-dione](/img/structure/B2478209.png)
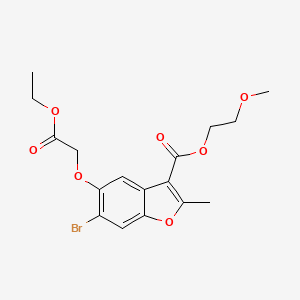
![N-[(2-cyanopyridin-3-yl)sulfonyl]-4-methylthiophene-3-carboxamide](/img/structure/B2478212.png)
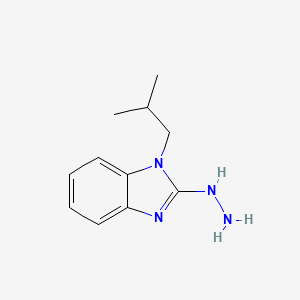

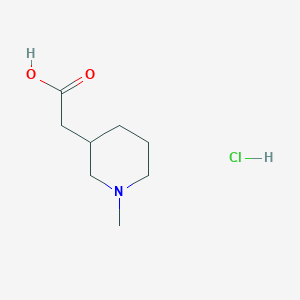
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2478221.png)
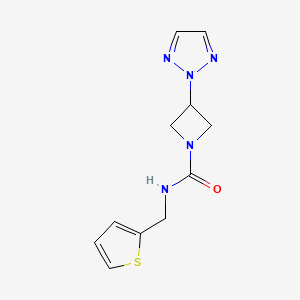
![N-(6-bromobenzo[d]thiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2478223.png)
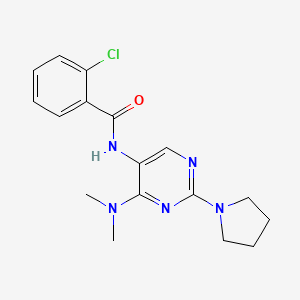
![ethyl 2-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2478225.png)

